1-Methyl-3-(piperidin-4-yl)-1H-indazole is a chemical compound classified under the category of phenylpiperidines, which are organic compounds characterized by a piperidine ring attached to a phenyl group. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. The compound is identified by the CAS number 1509109-40-3 and has a molecular formula of with a molecular weight of approximately 215.29 g/mol .
The synthesis of 1-methyl-3-(piperidin-4-yl)-1H-indazole can be achieved through several methods, often involving the reaction of indazole derivatives with piperidine or its derivatives. One common approach includes the use of dimethylformamide (DMF) as a solvent, where a base such as sodium hydride is employed to facilitate the reaction. The process typically requires heating under reflux conditions to promote the formation of the desired product.
The molecular structure of 1-methyl-3-(piperidin-4-yl)-1H-indazole features a piperidine ring bonded to an indazole core. The structural representation can be summarized as follows:
The compound's structural data indicates it possesses unique functional groups that contribute to its chemical behavior and potential biological activity.
1-Methyl-3-(piperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:
The specific products formed from these reactions depend on the reagents used and the reaction conditions, allowing for diverse synthetic pathways.
The physical properties of 1-methyl-3-(piperidin-4-yl)-1H-indazole include:
The compound is expected to demonstrate typical chemical behaviors associated with indazoles and piperidines, including solubility in organic solvents and reactivity towards electrophiles and nucleophiles.
1-Methyl-3-(piperidin-4-yl)-1H-indazole has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting neurological disorders. Its unique structure may allow it to serve as a lead compound for further modifications aimed at enhancing its pharmacological profile.
Research into its biological activity could lead to advancements in treatments for conditions such as depression, anxiety, or other mood disorders, making it a compound of interest for ongoing studies in pharmacology and drug development .
Palladium-catalyzed cross-coupling reactions constitute the primary methodology for constructing the indazole-piperidine hybrid scaffold. The Suzuki-Miyaura reaction enables efficient biaryl linkage formation, as demonstrated by the coupling of 3-iodo-1H-indazole with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine under Pd(PPh₃)₄ catalysis (0.12 mmol catalyst loading). This approach proceeds in DMF/H₂O (3:1) with NaHCO₃ as base at 80°C for 8–12 hours, achieving yields of 58–75% [2] [9]. Copper-mediated methods offer cost-effective alternatives, particularly for C-N bond formation between indazole precursors and piperidine derivatives. CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with 2-haloaryl carbonyl compounds generates the indazole core while simultaneously introducing the piperidine moiety via nucleophilic substitution [3].
Table 1: Metal-Catalyzed Synthesis Performance Comparison
Catalyst System | Reaction Type | Temperature (°C) | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Pd(PPh₃)₄/NaHCO₃ | Suzuki Coupling | 80 | 58-75 | High regioselectivity, tolerance of functional groups |
CuI/DIPEA | C-N Coupling | 100 | 65-78 | Lower catalyst cost, reduced heavy metal contamination |
Pd(dba)₂/XPhos | Direct Arylation | 100 | 70-82 | Fewer synthetic steps, atom economy |
The [3+2] cycloaddition strategy presents an atom-economical route to the indazole ring, where arynes react with N-tosylhydrazones under Pd or Cu catalysis. This method efficiently installs diverse substituents at the indazole C3 position while maintaining compatibility with the piperidine nitrogen’s basicity [3] [7]. Recent advances include microwave-assisted Pd-catalyzed reactions that reduce coupling times from hours to minutes (15–30 min) while maintaining yields >70%, significantly enhancing synthetic efficiency [9].
The ambident nucleophilic character of the indazole ring necessitates precise control for regioselective modifications. N1-alkylation predominates when employing sterically hindered bases (e.g., KOH) in aprotic solvents (DMF, acetone) at 0°C, followed by addition of alkyl halides. This protocol achieves >90% N1-selectivity for 1-methyl-3-(piperidin-4-yl)-1H-indazole derivatives, as confirmed by NMR analysis of the methylene bridge protons (δ 4.87–4.89 ppm) [10]. Conversely, C3 electrophilic aromatic substitution occurs preferentially with electron-donating groups on the indazole ring, enabling bromination, nitration, or formylation ortho to the piperidine attachment point [7].
Piperidine nitrogen modifications exploit its secondary amine character through:
Table 2: Regioselective Modification Sites and Functionalization Outcomes
Site | Reaction Type | Conditions | Key Products | Biological Impact |
---|---|---|---|---|
Indazole N1 | Alkylation | KOH/acetone, 0°C | 1-Alkyl-3-(piperidin-4-yl)-1H-indazoles | Enhanced metabolic stability, reduced plasma protein binding |
Piperidine N | Acylation | Et₃N/DCM, rt | 1-(1H-Indazol-3-yl)-N-acylpiperidin-4-amines | Increased antibacterial potency (Gram+ and Gram-) |
Indazole C4/C5/C6 | Electrophilic Substitution | HNO₃/AcOH or Br₂/CHCl₃ | Nitro- or bromo-indazole derivatives | Improved target affinity (e.g., BRD4 inhibition) |
Indazole C7 | Sonogashira Coupling | Pd/Cu, piperidine solvent | 7-Alkynyl derivatives | Enhanced fluorescence properties for cellular imaging |
Solvent-free mechanochemical synthesis significantly reduces environmental impact while maintaining efficiency. Ball-milling 3-methyl-1H-indazole with 4-(bromomethyl)piperidine hydrobromide (1:1 molar ratio) with K₂CO₃ base yields 1-methyl-3-(piperidin-4-yl)-1H-indazole in 85% yield after 2 hours, eliminating organic solvent waste [10]. Microwave-assisted cyclocondensation between 2-haloaryl hydrazones and piperidine-4-carbaldehyde reduces reaction times from 12 hours to 20–30 minutes while improving yields by 15–20% [9].
Water-mediated catalytic reactions represent another sustainable advancement:
Table 3: Green Synthesis Metrics Comparison
Method | Reaction Time | Solvent | E-Factor | Yield (%) | PMI |
---|---|---|---|---|---|
Conventional Pd-catalyzed | 12 h | DMF/H₂O | 32.7 | 70 | 56.4 |
Mechanochemical | 2 h | None | 3.1 | 85 | 8.2 |
Microwave-assisted | 25 min | EtOH/H₂O | 8.5 | 88 | 14.7 |
Aqueous-phase | 3 h | H₂O | 5.8 | 82 | 10.3 |
E-Factor = kg waste/kg product; PMI = Process Mass Intensity (total mass input/mass product)
Bioisosteric replacement of the piperidine ring with azepane or morpholine enhances target selectivity while maintaining basicity. Conversion to the fumarate salt (mp 150–152°C) improves aqueous solubility by 15-fold, facilitating in vitro biological testing [6] [10]. Structure-activity relationship (SAR) studies reveal critical pharmacophore elements:
Molecular hybridization strategies tether bioactive pharmacophores to the piperidine nitrogen:
Computational design guides targeted modifications, with density functional theory (DFT) calculations predicting optimal substituent effects on electronic properties. Low energy gap derivatives (ΔE = 2.83 eV) exhibit superior bioactivity due to enhanced charge transfer capabilities, as validated by molecular electrostatic potential (MEP) mapping [7] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: